4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde

Description

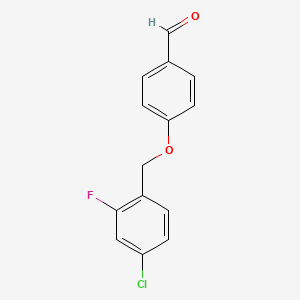

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde (CAS: 172932-10-4) is an aromatic aldehyde derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molar mass of 272.68 g/mol . Its structure features a benzaldehyde core substituted with a 4-chloro-2-fluorobenzyloxy group at the para position (Figure 1). This compound has been used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4-[(4-chloro-2-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMXUOKNADOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: 4-(4-Chloro-2-fluorobenzyloxy)benzoic acid.

Reduction: 4-(4-Chloro-2-fluorobenzyloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde and related compounds:

Key Observations :

- Substituent Position and Type : The target compound distinguishes itself through the 4-chloro-2-fluoro substitution on the benzyloxy group, whereas analogs vary in halogen positions (e.g., 2-Cl-6-F in ) or incorporate additional groups like methoxy () or trifluoromethyl ().

- Molecular Weight : Compounds with larger substituents (e.g., benzyloxy groups) exhibit higher molar masses compared to simpler derivatives like 4-chloro-2-fluoro-3-methoxybenzaldehyde.

Regulatory and Handling Considerations

- 4-(4-Nitrophenoxy)benzaldehyde (from ): Classified under UN3077 as an environmentally hazardous solid, highlighting the importance of proper disposal for nitro-substituted analogs.

- This compound : Compliance with industrial safety laws (e.g., Japan’s Industrial Safety and Health Act ) is critical during handling .

Biological Activity

4-(4-Chloro-2-fluorobenzyloxy)benzaldehyde is a synthetic organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound's structure features a benzaldehyde moiety substituted with both chloro and fluorine atoms, which may influence its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates that it is a derivative of benzaldehyde with specific halogen substitutions. Its molecular formula is , and it possesses both hydrophilic and lipophilic characteristics due to the presence of the aldehyde group and the halogen substituents.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may disrupt metabolic pathways in target organisms.

- Receptor Modulation : Its binding affinity to certain receptors can modulate cellular signaling pathways, potentially leading to therapeutic effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, contributing to its potential as an antibacterial agent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, particularly against resistant strains.

Case Studies

- In Vivo Efficacy : A study evaluating the efficacy of this compound in murine models demonstrated significant reductions in bacterial load when administered at doses of 50 mg/kg. The compound showed a protective effect against lethal doses of Staphylococcus aureus, indicating its potential for therapeutic use in infections.

- Anticonvulsant Activity : Research focusing on anticonvulsant properties revealed that compounds structurally related to this compound exhibited notable activity in seizure models. This suggests that further exploration into its neuroprotective effects could be beneficial.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes, including nucleophilic substitution reactions involving appropriate precursors. The presence of halogens enhances the compound's reactivity, allowing for further derivatization which can lead to improved biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.